N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
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Overview
Description
N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a hydrazinecarbonyl group, and a benzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of naphthaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-methylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-[(E)-{[(4-METHYLPHENYL)SULFONYL]AMINO}(PHENYL)METHYLIDENE]BENZENESULFONAMIDE
- N-ETHYL-4-METHYLBENZENESULFONAMIDE
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
Uniqueness
N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene ring and hydrazinecarbonyl group contribute to its potential as a versatile reagent in organic synthesis and as a candidate for pharmaceutical development .
Properties
Molecular Formula |
C25H21N3O3S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H21N3O3S/c1-28(32(30,31)23-11-3-2-4-12-23)22-16-14-20(15-17-22)25(29)27-26-18-21-10-7-9-19-8-5-6-13-24(19)21/h2-18H,1H3,(H,27,29)/b26-18+ |
InChI Key |
CDORYZQLEZHECO-NLRVBDNBSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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